N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide
Description
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide is a synthetic small molecule featuring a 1,3-thiazole core substituted with a cyclohexyl group at the 4-position and a methylbenzamide moiety linked via a methylene bridge at the 2-position. The 2-methylbenzamide moiety contributes to hydrogen-bonding interactions, a common feature in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-7-5-6-10-15(13)18(21)19-11-17-20-16(12-22-17)14-8-3-2-4-9-14/h5-7,10,12,14H,2-4,8-9,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLMDDBOQCAKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=CS2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide typically involves the reaction of 4-cyclohexylthiazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or the benzamide moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiazole or benzamide derivatives with new functional groups.
Scientific Research Applications
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial and fungal strains.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can inhibit the biosynthesis of bacterial lipids, leading to the disruption of bacterial cell membranes. Additionally, it may interfere with cellular pathways involved in cancer cell proliferation, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The table below summarizes key structural analogs, their substituents, and reported bioactivities:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The cyclohexyl group in the target compound distinguishes it from analogs with aromatic (e.g., phenyl in MS8 ) or heterocyclic (e.g., coumarin in ) substituents. Methylbenzamide vs. Nitrobenzamide: The absence of a nitro group (cf. ) in the target compound may reduce electrophilicity and associated toxicity risks.
Synthetic Routes :
- The target compound likely employs a coupling reaction between 2-methylbenzoic acid and a 4-cyclohexylthiazole-methylamine intermediate, analogous to the DCC/DMAP-mediated synthesis of N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide .
- In contrast, triazole-containing analogs (e.g., ) utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach.
Biological Target Specificity :
- Thiazole-benzamide hybrids often target enzymes (e.g., kinase inhibitors ) or membrane proteins (e.g., EHD4 ). The cyclohexyl group may direct the target compound toward hydrophobic binding pockets, as seen in cyclohexane-containing enzyme inhibitors .
- Antimicrobial activity in analogs (e.g., ) is linked to nitro groups disrupting bacterial membranes, a feature absent in the target compound.
Research Findings and Implications
Computational and Experimental Insights
- Molecular Docking : Analogs like MS8 () and 2,4-dichloro-N-(thiazol-2-yl)benzamide () show binding to enzymatic active sites via hydrogen bonds (amide NH) and π-π stacking (aromatic rings). The target compound’s cyclohexyl group may occupy allosteric sites, as observed in cyclohexane-based kinase inhibitors .
- Antimicrobial Activity : While the target compound lacks nitro or halogen substituents (critical in ), its methylbenzamide moiety could still inhibit bacterial efflux pumps, akin to 2-methylbenzamide derivatives .
Biological Activity
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical structure of this compound can be analyzed as follows:
| Property | Value |
|---|---|
| Chemical Formula | CHNS |
| Molecular Weight | 270.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1342526-88-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds in the benzamide class have been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and matrix metalloproteinases (MMPs). This inhibition can lead to reduced tumor growth and metastasis .
- Antitumor Activity : Research has indicated that thiazole derivatives exhibit significant antitumor properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may possess neuroprotective properties, potentially through the regulation of glutamate receptors, which are critical in neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activity of thiazole-containing compounds, providing insights into their therapeutic potential:
- Study on Antitumor Effects : A recent study synthesized a series of thiazole derivatives, including this compound. The results demonstrated that these compounds exhibited potent antitumor activity against various cancer cell lines, suggesting their potential as novel anticancer agents .
- Matrix Metalloproteinase Inhibition : Another study focused on the ability of thiazole derivatives to inhibit MMPs, which play a crucial role in tumor invasion and metastasis. The findings indicated that these compounds could effectively reduce MMP activity, further supporting their use in cancer therapy .
Research Findings
Research findings highlight the following key aspects regarding the biological activity of this compound:
- Cytotoxicity : In vitro assays revealed that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and lung cancers. The IC values were found to be in the micromolar range, indicating promising potency .
- Selectivity : Preliminary studies suggest that this compound may selectively target cancer cells over normal cells, minimizing potential side effects associated with conventional chemotherapeutics .
- Synergistic Effects : When used in combination with existing chemotherapeutic agents, this compound demonstrated synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
